

Spectroscopic Analysis of 3-Amino-3-(3-pyridinyl)acrylonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-3-(3-pyridinyl)acrylonitrile

Cat. No.: B263841

[Get Quote](#)

Disclaimer: Despite a comprehensive search, specific experimental spectroscopic data for **3-Amino-3-(3-pyridinyl)acrylonitrile** could not be located in publicly available resources. Therefore, this guide presents spectroscopic data for a closely related positional isomer, (Z)-2-(pyridin-3-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile, to provide valuable insights into the expected spectral characteristics. The methodologies and general interpretations are applicable to the target compound.

This technical guide provides an in-depth overview of the spectroscopic data and analytical protocols for a pyridinylacrylonitrile derivative. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for (Z)-2-(pyridin-3-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (Z)-2-(pyridin-3-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.833	s	1H	Pyridine H-2
8.765–8.751	d	2H	Pyridine H-6, H-4
8.590	s	1H	Vinyl H
8.285–8.258	dd	1H	Pyridine H-5
3.95	s	3H	OCH ₃
3.93	s	3H	OCH ₃
3.88	s	3H	OCH ₃
7.15	s	1H	Phenyl H
6.64	s	1H	Phenyl H

s = singlet, d = doublet, dd = doublet of doublets

Table 2: ¹³C NMR Spectroscopic Data for (Z)-2-(pyridin-3-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile

Chemical Shift (δ , ppm)	Assignment
153.2	Phenyl C-O
152.4	Phenyl C-O
151.8	Pyridine C
149.3	Pyridine C
143.2	Phenyl C-O
135.5	Pyridine C
123.6	Pyridine C
118.6	Cyano C
113.8	Phenyl C
111.9	Vinyl C
96.5	Phenyl C
56.6	OCH ₃
56.4	OCH ₃
56.1	OCH ₃

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for (Z)-2-(pyridin-3-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile

Wavenumber (cm ⁻¹)	Intensity	Assignment
3038	Weak	Aromatic C-H stretch
2973	Medium	Aliphatic C-H stretch
2929	Weak	Aliphatic C-H stretch
2213	Strong	C≡N (Nitrile) stretch
1624	Weak	C=C stretch
1568	Strong	Aromatic C=C/C=N stretch
1499	Medium	Aromatic C=C/C=N stretch
1443	Medium	Aromatic C=C/C=N stretch
1231	Strong	C-N stretch
744	Strong	C-H bend (out-of-plane)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for (Z)-2-(pyridin-3-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile

m/z	Interpretation
324	[M] ⁺ (Molecular Ion)

Experimental Protocols

The following sections detail the general methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 300 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy

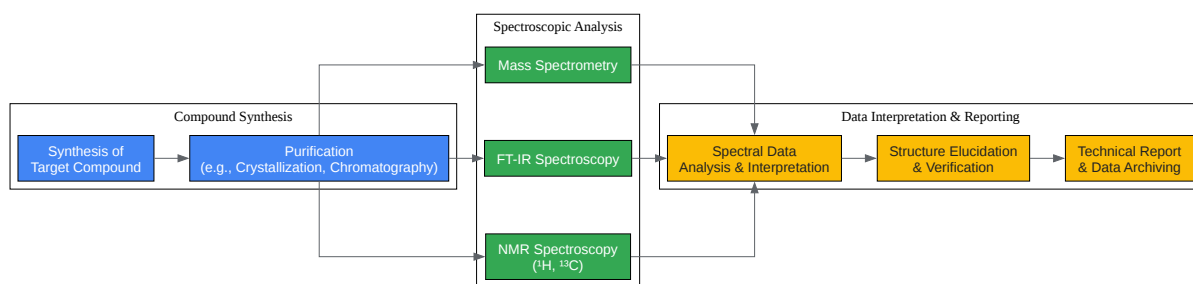
The infrared spectrum was recorded on an FT-IR spectrometer using the KBr pellet method. A small amount of the solid sample was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum was recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry

Mass spectral data was obtained using an electron ionization (EI) mass spectrometer. The sample was introduced, and the resulting fragmentation pattern was analyzed to determine the molecular weight and structural fragments of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.



[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic properties of a 3-pyridinylacrylonitrile derivative. While the data presented is for a closely related isomer, the analytical techniques and general spectral features will be highly relevant for the characterization of **3-Amino-3-(3-pyridinyl)acrylonitrile**. Researchers are encouraged to use this information as a reference for their own experimental work.

- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Amino-3-(3-pyridinyl)acrylonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b263841#spectroscopic-data-for-3-amino-3-3-pyridinyl-acrylonitrile-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b263841#spectroscopic-data-for-3-amino-3-3-pyridinyl-acrylonitrile-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com